Cas no 1242873-43-3 (2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide)
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide
- F3406-5953
- AKOS005054342
- 2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide
- 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide
- 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide
- VU0623675-1
- 1242873-43-3
-
- Inchi: 1S/C25H28N4O2/c30-24(26-14-7-12-20-8-3-1-4-9-20)18-29-19-27-23-13-15-28(17-22(23)25(29)31)16-21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2,(H,26,30)
- InChI Key: JYQBCYBVEYNPLI-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CCN(CC3C=CC=CC=3)C2)N=CN1CC(NCCCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 416.22122615g/mol
- Monoisotopic Mass: 416.22122615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 65Ų
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-5953-2μmol |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3406-5953-5μmol |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-5953-1mg |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3406-5953-2mg |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-5953-3mg |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-5953-4mg |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3406-5953-5mg |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide |
1242873-43-3 | 5mg |
$69.0 | 2023-09-10 |
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide
Comprehensive Analysis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide (CAS No. 1242873-43-3)
In the rapidly evolving field of pharmaceutical chemistry, 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide (CAS No. 1242873-43-3) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its CAS number 1242873-43-3, belongs to the pyrido[4,3-d]pyrimidine class, a scaffold known for its versatility in drug discovery. Researchers are particularly interested in its benzyl and phenylpropyl substituents, which contribute to its binding affinity and selectivity in biological systems.
The molecular structure of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide features a pyrido[4,3-d]pyrimidin-4-one core, which is a privileged structure in medicinal chemistry. This core is often associated with kinase inhibition, making it a hotspot for oncology research. The acetamide moiety further enhances its pharmacokinetic properties, such as solubility and metabolic stability. Recent studies have explored its potential as a modulator of protein-protein interactions, a trending topic in drug development due to the limitations of traditional small-molecule targets.
One of the most searched questions in the context of CAS No. 1242873-43-3 is its synthetic route and scale-up feasibility. The compound can be synthesized via a multi-step process involving condensation reactions and amide coupling, with yields optimized through modern catalytic methods. Green chemistry principles, such as using biodegradable solvents and catalytic hydrogenation, are increasingly applied to its production, aligning with the global push for sustainable pharmaceutical manufacturing.
Another area of interest is the bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) profile of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide. Computational models predict favorable lipophilicity (LogP) and blood-brain barrier permeability, making it a candidate for CNS-targeted therapies. These properties are critical in addressing current challenges in neurodegenerative disease research, a topic frequently searched in academic and industrial circles.
The compound’s potential applications extend to inflammatory diseases and autoimmune disorders, where its interaction with immune checkpoint proteins is under investigation. This aligns with the growing demand for novel immunomodulators, as highlighted by the surge in publications and patents related to small-molecule immunotherapies. Its structure-activity relationship (SAR) is also a focal point, with researchers optimizing substituents to enhance potency and reduce off-target effects.
In summary, 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide (CAS No. 1242873-43-3) represents a promising scaffold in drug discovery, with applications spanning oncology, CNS disorders, and immunology. Its synthesis, physicochemical properties, and therapeutic potential make it a subject of ongoing research, reflecting the broader trends in precision medicine and targeted therapy.
1242873-43-3 (2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)